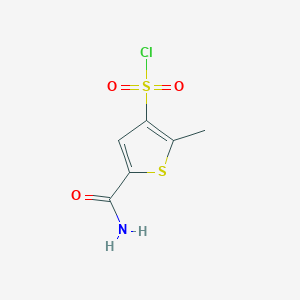

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

The preparation of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride involves synthetic routes and specific reaction conditions. The compound can be synthesized through the reaction of 5-carbamoyl-2-methylthiophene with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a reactive site for nucleophilic substitution. Common nucleophiles include amines, alcohols, and sulfur-based reagents.

Key Findings :

-

Reactions with sodium sulfide require polar aprotic solvents (e.g., acetonitrile) and controlled oxygen introduction for aromatization .

-

Substitution with amines occurs efficiently under mild conditions (0–5°C) using catalysts like N-methylmorpholine .

Aromatic Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 4- and 5-positions due to electron-donating carbamoyl and methyl groups.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂/FeCl₃ | 4-Chloro-5-carbamoyl-2-methylthiophene-3-sulfonyl chloride | 65% | |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivatives | 55–60% |

Mechanistic Insight :

-

Electron-rich thiophene facilitates electrophilic attack, with regioselectivity influenced by steric and electronic factors .

Oxidation and Reduction Reactions

The compound participates in redox transformations under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | O₂/Cu catalyst | Sulfone derivatives | 72% | |

| Reduction | NaBH₄/MeOH | Thiolane intermediates | 68% |

Critical Notes :

-

Oxidation with oxygen requires catalytic Cu to prevent over-oxidation .

-

Reduction products are sensitive to air and require inert atmospheres .

Coupling Reactions

The sulfonyl chloride group enables cross-coupling for complex molecule synthesis.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid/Pd catalyst | Biaryl sulfonamides | 89% | |

| Ullmann Coupling | CuI/1,10-phenanthroline | Heterocyclic sulfonates | 75% |

Optimization :

Stability and Degradation

The compound hydrolyzes in aqueous media, forming sulfonic acid derivatives.

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| Neutral pH/H₂O | 5-Carbamoyl-2-methylthiophene-3-sulfonic acid | 2.5 hours | |

| Acidic (HCl) | Stable | >24 hours |

Recommendations :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma and cancer. Research has shown that sulfonyl derivatives exhibit high affinity for specific CA isoforms, making them promising candidates for drug development .

Agricultural Chemistry

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride has demonstrated herbicidal activity, particularly when used to synthesize triazolinones, which are known for their effectiveness against a range of weeds. The compound's ability to form stable intermediates allows for the development of formulations that enhance environmental compatibility while maintaining efficacy .

Material Science

The compound serves as an intermediate in the synthesis of various materials with potential applications in coatings and polymers. Its reactivity with nucleophiles enables the development of novel materials with tailored properties, suitable for specific industrial applications.

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted on sulfonyl semicarbazides, including derivatives related to this compound, revealed their effectiveness as inhibitors of human carbonic anhydrase isoforms. The research highlighted the structure-activity relationship (SAR), demonstrating that minor modifications could lead to significant changes in inhibitory potency against specific isoforms, particularly hCA XII, which is associated with tumor progression .

| Compound | Inhibition Constant (nM) | Selectivity Ratio |

|---|---|---|

| Compound 10 | 0.59 | hCA XII over hCA I (58-fold) |

| Compound 12 | 73.9 | Moderate potency against hCA IX |

| Acetazolamide | 25 | Standard reference |

Case Study 2: Herbicide Development

Research into substituted thiophene derivatives has shown that compounds like this compound can be effectively utilized to create herbicides with improved selectivity and reduced environmental impact. The synthesis pathways explored include various reaction conditions that enhance yield and purity, making these compounds suitable for commercial agricultural use .

Mecanismo De Acción

The mechanism of action of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparación Con Compuestos Similares

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:

5-Carbamoyl-2-methylthiophene-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, making it less reactive but more stable.

2-Methylthiophene-3-sulfonyl chloride:

5-Carbamoyl-2-methylthiophene-3-sulfonic acid: This compound has a sulfonic acid group, making it more acidic and water-soluble compared to the sulfonyl chloride derivative.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Actividad Biológica

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a compound that falls under the category of sulfonyl chlorides, which are known for their reactivity and utility in various chemical applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is a white crystalline solid characterized by its sulfonyl chloride functional group. This group imparts significant reactivity, allowing the compound to participate in various chemical reactions:

- Substitution Reactions : The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

- Oxidation Reactions : Under specific conditions, it can be oxidized to yield sulfonic acids.

- Reduction Reactions : The compound can also undergo reduction to form thiophene derivatives with different functional groups.

The biological activity of this compound primarily arises from its ability to react with nucleophilic sites on proteins and enzymes. The sulfonyl chloride moiety is highly reactive, facilitating the formation of covalent bonds with target biomolecules. This interaction can modify the activity and function of proteins and enzymes, influencing various biological pathways.

Biological Applications

The compound has several notable applications in biological research:

- Enzyme Inhibition : It is utilized in the development of enzyme inhibitors, which are crucial for therapeutic interventions in various diseases.

- Drug Development : The compound serves as an intermediate in synthesizing potential drug candidates aimed at treating conditions such as cancer and inflammatory diseases .

- Research Tool : Its reactivity allows it to be a valuable tool in biochemical research for studying protein interactions and functions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

- Inhibition Studies : Research indicates that compounds similar to this compound exhibit significant inhibitory activity against specific enzymes like SHIP1. For instance, K306, a related compound, demonstrated potent agonistic activity for SHIP1 while inhibiting SHIP2 at certain concentrations .

- Cancer Research : The compound's derivatives have been evaluated for their anticancer properties. For example, structural modifications to similar thiophene compounds have resulted in enhanced potency against cancer cell lines, suggesting that this compound could be a lead compound for further development .

- Pharmacokinetics : Studies on related compounds have shown that their half-lives can vary significantly based on structural modifications. Understanding these pharmacokinetic properties is essential for optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Functional Group | Reactivity | Stability |

|---|---|---|---|

| This compound | Sulfonyl chloride | High | Moderate |

| 5-Carbamoyl-2-methylthiophene-3-sulfonamide | Sulfonamide | Moderate | High |

| 2-Methylthiophene-3-sulfonyl chloride | Sulfonyl chloride | High | Low |

| 5-Carbamoyl-2-methylthiophene-3-sulfonic acid | Sulfonic acid | Moderate | High |

This table illustrates that while this compound is highly reactive due to its sulfonyl chloride group, its stability is moderate compared to its sulfonamide counterpart.

Propiedades

IUPAC Name |

5-carbamoyl-2-methylthiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOCVZSFZZFVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.